N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
Overview
Description
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It is also known as 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 73 Ų .Scientific Research Applications
Neuropharmacology
MRS 1220 is a potent and highly selective antagonist at the human A3 adenosine receptor (hA3AR) . Its ability to modulate this receptor makes it a valuable tool in neuropharmacological research, particularly in the study of central nervous system (CNS) disorders. The compound’s high affinity for hA3AR suggests potential therapeutic applications in conditions such as epilepsy, ischemia, and neurodegenerative diseases.
Cancer Research
In cancer research, MRS 1220 has shown promise in glioblastoma studies. It has been observed to reduce tumor size and blood vessel formation in vivo . This indicates its potential as an anti-angiogenic agent, which could be further explored for its efficacy in inhibiting tumor growth and metastasis.
Immunology
MRS 1220 has been used to study the modulation of the immune response. For instance, it can reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-alpha (TNF-α) formation in human macrophage cell lines . This suggests its utility in researching inflammatory diseases and the immune system’s role in various pathologies.
Pharmacokinetics and Drug Development
Understanding the pharmacokinetic properties of MRS 1220, such as solubility and stability, is crucial for drug development . Its selective receptor binding profile makes it an excellent candidate for the development of targeted therapies with minimal off-target effects.
Genotoxicity Assays
MRS 1220 has been identified in high-throughput genotoxicity assays as an inducer of DNA damage response and cell death . This application is significant for screening potential carcinogens and understanding the mechanisms of mutagenesis.
Angiogenesis Research
The compound’s ability to inhibit vascular endothelial growth factor (VEGF) secretion in glioblastoma stem-like cells under hypoxic conditions highlights its role in angiogenesis research. This could lead to new insights into the development of anti-angiogenic therapies for cancer and other diseases characterized by abnormal blood vessel growth.
properties
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXQOKNBUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide | |
CAS RN |
183721-15-5 | |
Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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